Isochroman-6-amine
Overview
Description
Isochroman-6-amine is a heterocyclic amine that has gained significant attention in the scientific community due to its diverse biological activities. It has been studied for its potential use in the development of drugs for various diseases. The empirical formula of this compound is C9H11NO and it has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C9H11NO . The InChI code for this compound is 1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h1-2,5H,3-4,6,10H2 .Chemical Reactions Analysis
Isochroman derivatives, such as this compound, undergo iron-catalyzed C (sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 149.19 . The storage temperature for this compound is 4°C and it should be protected from light .Scientific Research Applications
Synthesis and Derivative Formation
- Isochroman derivatives, including isochroman-6-amine, can be synthesized through C(sp3)–H bond and N–H bond coupling. This process is metal- and base-free, simple, and atom-economical, potentially applicable in drug synthesis (J. Feng, Meifang Lv, Guo-ping Lu, & C. Cai, 2015).
Biobased Amines in Material Chemistry
- Amines like this compound are key intermediates in the chemical industry for synthesizing materials like polyamides and polyurethanes, which have applications in automotive, aerospace, and health industries. The synthesis of biobased amines from biomass is an area of active research (V. Froidevaux, C. Negrell, S. Caillol, J. Pascault, & B. Boutevin, 2016).
Enzyme Amination for Biocatalysis
- Amination of enzymes, which can involve this compound, alters the isoelectric point and chemical reactivity of proteins. This modification is used to improve enzyme immobilization, interaction with supports, and in the formation of crosslinked enzyme aggregates, thereby enhancing biocatalytic processes (R. Rodrigues, O. Barbosa, C. Ortiz, Á. Berenguer-Murcia, R. Torres, & R. Fernández-Lafuente, 2014).
Iron-Catalyzed Amination
- Isochroman derivatives, such as this compound, undergo iron-catalyzed C(sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products (Diao Chen, Fuyou Pan, Jian-rong Gao, & Jianguo Yang, 2013).
Applications in Biomedical Chemistry
- This compound is utilized in the synthesis of certain biologically active molecules, with applications spanning from antimicrobial agents to central nervous system therapeutics (Zefeng Zhao, Kaiwen Kang, Jiangxin Yue, X. Ji, Haifa Qiao, Peinan Fan, & Xiaohui Zheng, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Isochroman-6-amine involves a series of chemical reactions. Reports suggest that C–H insertions forming six-membered rings containing heteroatoms are rare due to Stevens rearrangements occurring after nucleophilic attack on the carbene by a heteroatom . Using donor/donor carbenes and Rh2(R-PTAD)4 as a catalyst, a collection of isochroman substrates have been synthesized in good yield, with excellent diastereo- and enantioselectivity, and no rearrangement products were observed .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNVOJMYCNULT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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